Glycidyl

Overview

Description

Glycidyl compounds are a class of organic chemicals characterized by the presence of an epoxide group attached to a carbon atom. These compounds are highly reactive due to the strained three-membered ring structure of the epoxide group. This compound compounds are widely used in various industrial applications, including the production of epoxy resins, adhesives, and coatings .

Mechanism of Action

Target of Action

Glycidyl, or more specifically its derivatives like this compound methacrylate (GMA), primarily targets various biochemical entities through its epoxide group . The epoxide group in this compound can react with a variety of nucleophiles, including amines, thiols, azides, and acids . This allows this compound to form covalent bonds with these entities, leading to a wide range of functionalities .

Mode of Action

This compound interacts with its targets through a process known as nucleophilic ring-opening reactions . This involves the breaking of the three-membered epoxide ring in this compound by a nucleophile, such as an amine or a thiol . The nucleophile attacks the less substituted carbon of the epoxide ring, leading to the opening of the ring and the formation of a new covalent bond .

Biochemical Pathways

The exact biochemical pathways affected by this compound can vary depending on the specific targets and the environment. It’s important to note that this compound and its derivatives have been used in the synthesis of polymers . These polymers can then be used in various applications, including the delivery of siRNA for gene silencing , indicating that this compound can potentially influence genetic expression pathways.

Pharmacokinetics

It’s known that this compound and its derivatives can be used to create polymers with improved biocompatibility and reduced non-specific protein absorption . This suggests that this compound-based compounds may have favorable ADME properties for certain applications, such as drug delivery.

Result of Action

The molecular and cellular effects of this compound’s action can vary depending on the specific targets and the environment. For instance, this compound methacrylate-based carriers have been shown to achieve a knockdown of target gene expressions exceeding 80% in HeLa cells . This indicates that this compound can have significant effects at the molecular and cellular levels, particularly in the context of gene expression.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the reaction conditions, such as temperature, time, and the concentration of the initiator, catalyst, and this compound, can affect the grafting rate and degree of substitution in the synthesis of this compound-based polymers . Furthermore, the lipase activity, which can be influenced by the amount of lipids in the diet, may affect the internal exposure to glycidol released from its esters .

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycidyl compounds can be synthesized through several methods. One common method involves the reaction of an alcohol with epichlorohydrin in the presence of a base, such as sodium hydroxide. This reaction produces this compound ethers. Another method involves the epoxidation of alkenes using peracids, such as peracetic acid, to form this compound esters .

Industrial Production Methods

In industrial settings, this compound compounds are often produced through the reaction of epichlorohydrin with phenols or alcohols. The reaction is typically carried out in the presence of a catalyst, such as a quaternary ammonium salt, to enhance the reaction rate and yield. The resulting this compound ethers or esters are then purified through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

Glycidyl compounds undergo various chemical reactions, including:

Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles, such as amines, thiols, and acids, resulting in the formation of glycols or other derivatives.

Oxidation: this compound compounds can be oxidized to form diols or carbonyl compounds.

Polymerization: This compound compounds can undergo polymerization reactions to form epoxy resins, which are widely used in coatings and adhesives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and acids. The reaction is typically carried out at room temperature or slightly elevated temperatures.

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is usually carried out under mild conditions to prevent over-oxidation.

Polymerization: Polymerization reactions are typically initiated by heat or ultraviolet light in the presence of a catalyst, such as a Lewis acid.

Major Products

Nucleophilic Substitution: The major products are glycols or other derivatives, depending on the nucleophile used.

Oxidation: The major products are diols or carbonyl compounds.

Polymerization: The major products are epoxy resins, which are used in various industrial applications.

Scientific Research Applications

Comparison with Similar Compounds

Glycidyl compounds can be compared with other epoxide-containing compounds, such as:

Epichlorohydrin: Epichlorohydrin is a precursor to this compound compounds and is used in the production of epoxy resins.

Cycloaliphatic Epoxides: These compounds contain an epoxide group attached to a cycloaliphatic ring.

Aliphatic Epoxides: These compounds contain an epoxide group attached to an aliphatic chain.

Biological Activity

Glycidyl compounds, particularly this compound esters and glycidol, have garnered attention due to their biological activities and potential health impacts. This article presents an overview of the biological activity of this compound, including its metabolism, toxicological effects, and implications for human health based on diverse research findings.

Overview of this compound Compounds

This compound refers to a group of compounds that include glycidol and various this compound esters. Glycidol is a reactive epoxide that can undergo hydrolysis to form glycerol and other metabolites. This compound esters are formed from the esterification of fatty acids with glycidol, which can release glycidol upon hydrolysis.

Metabolism and Bioavailability

Research indicates that glycidol is rapidly absorbed and distributed in the body following oral administration. A study involving rats demonstrated that this compound palmitoyl ester, when administered, hydrolyzed to release glycidol, which subsequently bound to hemoglobin and was excreted as mercapturic acids. The kinetics of glycidol absorption showed a rapid peak followed by a plateau, indicating efficient bioavailability from its ester forms .

Skin and Eye Irritation

This compound compounds are known for their irritating properties. This compound methacrylate (GMA) has been shown to cause significant skin irritation and serious eye damage upon contact. In studies, GMA exhibited tissue damage at exposure sites, with specific NOAELs (No Observed Adverse Effect Levels) established for local effects in various animal models .

Genotoxicity and Carcinogenic Potential

The genotoxic effects of this compound compounds have been widely studied. Glycidol is classified as a potential carcinogen (Category 1B) based on its ability to induce DNA damage in vitro and in vivo. Studies have reported positive results in bacterial reverse mutation tests and micronucleus assays in rodents, indicating its mutagenic potential .

Table 1: Summary of Toxicological Findings

| Compound | Effect | Study Type | Key Findings |

|---|---|---|---|

| This compound Methacrylate | Skin irritation | In vivo (guinea pigs) | Tissue damage at contact sites |

| Glycidol | Genotoxicity | In vitro & In vivo | Induced DNA damage; positive in micronucleus assay |

| This compound Neodecanoate | Skin sensitization | In vivo (MutaMouse) | Increased mutation frequency in multiple organs |

Case Study 1: Glycidol Exposure in Food Products

This compound esters have been identified as contaminants in processed vegetable oils. Studies show that these esters can hydrolyze to release glycidol during food processing, leading to potential dietary exposure. The European Food Safety Authority (EFSA) has highlighted the need for monitoring these compounds due to their toxicological implications .

Case Study 2: Occupational Exposure

Occupational exposure studies have indicated that workers handling this compound compounds may experience adverse health effects, including respiratory irritation and skin sensitization. A comprehensive assessment of exposure levels has been recommended to mitigate risks associated with inhalation and dermal contact .

Properties

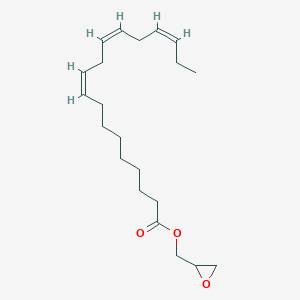

IUPAC Name |

oxiran-2-ylmethyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h3-4,6-7,9-10,20H,2,5,8,11-19H2,1H3/b4-3-,7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGFJJNBUMXQSMU-PDBXOOCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635227 | |

| Record name | (Oxiran-2-yl)methyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51554-07-5 | |

| Record name | (Oxiran-2-yl)methyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.